molecular formula C11H15ClN2O B14710332 Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- CAS No. 13908-40-2

Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)-

Cat. No.: B14710332
CAS No.: 13908-40-2
M. Wt: 226.70 g/mol
InChI Key: QURAGLSSZNXFCB-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)-: is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of this compound, featuring a urea backbone with specific substituents, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- typically involves the reaction of 2-chloroethylamine with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted ureas with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study the effects of substituted ureas on cellular processes and enzyme activities.

Industry: In industrial chemistry, the compound can be used as a precursor for the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- exerts its effects depends on its specific interactions with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect biological functions. The 2,6-xylyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • Urea, 1-(2-chloroethyl)-3-(4-methylphenyl)-
  • Urea, 1-(2-chloroethyl)-3-(2,4-dimethylphenyl)-
  • Urea, 1-(2-chloroethyl)-3-(2,5-xylyl)-

Uniqueness: The specific substitution pattern in Urea, 1-(2-chloroethyl)-3-(2,6-xylyl)- imparts unique chemical properties, such as reactivity and stability, which may differ from other similar compounds. These differences can influence its applications and effectiveness in various fields.

Properties

CAS No.

13908-40-2

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C11H15ClN2O/c1-8-4-3-5-9(2)10(8)14-11(15)13-7-6-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15)

InChI Key

QURAGLSSZNXFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCCl

Origin of Product

United States

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